2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Overview
Description
“2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one” is a chemical compound with the CAS Number 391953-90-5 . It has a molecular weight of 179.219 and a molecular formula of C9H13N3O .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 351.1±42.0 °C at 760 mmHg . The melting point isn’t available . It has a flash point of 166.2±27.9 °C . The exact mass is 179.105865 and the LogP is -1.25 .Scientific Research Applications
Pyrimido[1,2-a]benzimidazoles
These compounds have been studied for their pharmacological use . Nitrogen-containing heterocyclic compounds form the basis of many natural and synthetic biologically active substances. More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure . Azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, are currently of great practical importance .
Pyrido[2,3-d]pyrimidines
These compounds are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
1,3,4-Thiadiazoles, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines
A novel series of these compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Pyrimido[1,2-a]benzimidazoles
The review presents data on the synthesis as well as studies of biological activity of new derivatives of pyrimido [1,2-a]benzimidazoles published over the last decade . Nitrogen-containing heterocyclic compounds form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis from acyclic reactants
In light of observations, 4-isothiocyanato-4-methylpentan-2-one (1) was reacted with propane-1,3-diamine (2) in a molar ratio of 3:1 to afford the anticipated product, pyrimidopyrimidine-thione 3, in excellent yield .
properties
IUPAC Name |
2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOCPHFYNUINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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